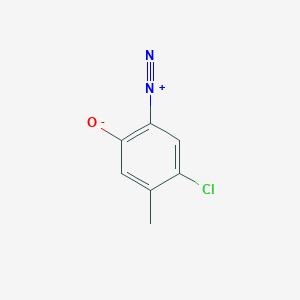
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is a chemical compound characterized by the presence of a trichloromethyl group and a phosphonamidic chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride typically involves the reaction of 2-methylpropylamine with trichloromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloride group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted phosphonamidic compounds.
Substitution: Various substituted phosphonamidic derivatives.
科学研究应用
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the phosphonamidic chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Trichloromethylphosphonic dichloride: Shares the trichloromethyl and phosphonic groups but lacks the 2-methylpropyl group.
2-Methylpropylamine: Contains the 2-methylpropyl group but lacks the trichloromethyl and phosphonamidic chloride groups.
Uniqueness
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethyl and phosphonamidic chloride groups allows for versatile chemical modifications and interactions with various molecular targets.
属性
CAS 编号 |
64579-39-1 |
|---|---|
分子式 |
C5H10Cl4NOP |
分子量 |
272.9 g/mol |
IUPAC 名称 |
N-[chloro(trichloromethyl)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C5H10Cl4NOP/c1-4(2)3-10-12(9,11)5(6,7)8/h4H,3H2,1-2H3,(H,10,11) |
InChI 键 |
WSDHMGLHIGUGEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNP(=O)(C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)












